N-cycloheptylfuran-2-carboxamide
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Overview
Description
“N-cycloheptylfuran-2-carboxamide” is a chemical compound with the CAS Number: 349110-00-5 . It has a molecular weight of 207.27 and is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-cycloheptyl-2-furamide . The InChI code for this compound is 1S/C12H17NO2/c14-12(11-8-5-9-15-11)13-10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2,(H,13,14) .Physical and Chemical Properties Analysis
“this compound” is a powder . It is stored at room temperature .Scientific Research Applications
Antituberculosis Agents
Indole-2-carboxamides, including variants like N-cycloheptylfuran-2-carboxamide, have been identified as promising antituberculosis agents. They demonstrate low micromolar potency against Mycobacterium tuberculosis and have been subjected to structure-activity relationship studies to optimize their properties (Kondreddi et al., 2013).
Synthesis of Lavendamycin Analogues
N-Propargylindole-2-carboxamides, a category that potentially includes this compound, have been used in the synthesis of lavendamycin analogues. These compounds exhibit potential for therapeutic applications (England & Padwa, 2008).
Cross-Dehydrogenative Coupling Reactions
This compound could be involved in cross-dehydrogenative coupling reactions. This innovative method prepares various carboxamide, carbamate, and urea derivatives, crucial in medicinal chemistry and natural product synthesis (He, Wu & Vessally, 2020).
Antitumor Activity
Compounds like 2-cyanoaziridine-1-carboxamides, which may include this compound, show promise as antitumor agents. These compounds have demonstrated efficacy against a variety of tumor cells, including drug-resistant strains (Iyengar et al., 1999).
Antibacterial Activities
Carboxamides, potentially including this compound, have been studied for their antibacterial activities against E. coli. These studies involve both the carboxamides themselves and their metal complexes (Aktan, Gündüzalp & Özmen, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The compound is a furan derivative, and furan derivatives have been noted for their remarkable therapeutic efficacy . .
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics
Result of Action
As a furan derivative, it may have various biological and pharmacological effects . .
Properties
IUPAC Name |
N-cycloheptylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12(11-8-5-9-15-11)13-10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNVCPIPFWXJNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49717105 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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